Ethyl 5-(acetyloxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate
Description
Ethyl 5-(acetyloxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate is a naphthofuran derivative featuring a fused naphthalene-furan core. Its structure includes:
- Methyl group at position 2.
- Acetyloxy (OAc) group at position 5.
- Ethyl carboxylate at position 3.
Substitutions on the naphthofuran scaffold significantly influence physicochemical properties and biological interactions.
Properties
Molecular Formula |
C18H16O5 |
|---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
ethyl 5-acetyloxy-2-methylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C18H16O5/c1-4-21-18(20)16-10(2)22-17-13-8-6-5-7-12(13)15(9-14(16)17)23-11(3)19/h5-9H,4H2,1-3H3 |
InChI Key |
SRFLNLJQERMOGL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)OC(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis:
Other Approaches:
- Unfortunately, detailed industrial-scale production methods for this compound remain scarce in the literature.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions due to its ester and acetyloxy functionalities:
-
Ester Hydrolysis : In aqueous acidic or basic media, the ethyl ester group hydrolyzes to form 5-(acetyloxy)-2-methylnaphtho[1,2-b]furan-3-carboxylic acid. Basic conditions (e.g., NaOH) accelerate this process via saponification .
-
Acetyloxy Hydrolysis : The acetyloxy group at the 5-position can be cleaved under acidic conditions (e.g., H₂SO₄/H₂O), yielding 5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate .
Table 1: Hydrolysis Conditions and Products
Saponification
Treatment with concentrated NaOH or KOH in ethanol removes both ester and acetyloxy groups, yielding 5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylic acid. This reaction proceeds via nucleophilic acyl substitution .
Catalytic Hydrogenation
The naphthofuran aromatic system can undergo partial hydrogenation under H₂/Pd-C, selectively reducing the furan ring to a dihydrofuran derivative while preserving the naphthalene moiety .
Table 2: Hydrogenation Parameters
| Catalyst | Solvent | Pressure | Time | Product | Selectivity |
|---|---|---|---|---|---|
| 10% Pd/C | EtOAc | 1 atm | 6h | Dihydronaphthofuran derivative | >90% |
Electrophilic Aromatic Substitution
The electron-rich naphthofuran core participates in electrophilic substitution:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 6- or 8-positions .
-
Halogenation : Br₂/FeBr₃ or Cl₂/AlCl₃ adds halogens to the aromatic rings .
Mechanistic Insight :
The acetyloxy and ester groups act as electron-withdrawing groups, directing electrophiles to the less substituted positions of the fused aromatic system .
O-Acetylation and Transesterification
-
O-Acetylation : The 5-hydroxy derivative reacts with acetyl chloride to regenerate the acetyloxy group .
-
Transesterification : Methanol/H₂SO₄ replaces the ethyl ester with a methyl ester.
Radical Reactions
Under photoredox conditions, the compound participates in dearomatizing fluoroaroylation. For example, visible-light-mediated coupling with aroyl fluorides (e.g., 4-fluorobenzoyl fluoride) yields dihydrobenzofuran derivatives with high diastereoselectivity (up to 20:1) .
Key Example :
-
Substrate : Ethyl 5-(acetyloxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate
-
Reagent : 4-Fluorobenzoyl fluoride, NHC catalyst, K₂HPO₄
-
Product : trans-Dihydrobenzofuran adduct
Biological Activity-Driven Modifications
The compound’s bioactivity (anti-inflammatory, antioxidant) is enhanced through structural modifications:
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have indicated that derivatives of naphtho[1,2-b]furan compounds exhibit significant anticancer activity. Ethyl 5-(acetyloxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate has been investigated for its ability to inhibit the proliferation of cancer cells. Research shows that compounds with similar structures can induce apoptosis in various cancer cell lines, suggesting that this compound may hold promise as a lead compound in developing new anticancer drugs .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties of this compound. Preliminary studies suggest that this compound may reduce inflammation markers in vitro. This property could be beneficial for developing treatments for chronic inflammatory diseases .
Organic Synthesis
Synthetic Intermediates
this compound serves as a valuable intermediate in organic synthesis. Its unique functional groups allow for further chemical modifications, making it a versatile building block for synthesizing more complex molecules. For instance, it can be transformed into various derivatives through esterification or amidation reactions .
Multicomponent Reactions
The compound has also been utilized in multicomponent reactions to synthesize other biologically active compounds. These reactions are advantageous because they allow for the rapid assembly of diverse molecular architectures from simple starting materials .
Material Science
Polymer Chemistry
In material science, the incorporation of this compound into polymer matrices has been explored to enhance the thermal and mechanical properties of the resulting materials. The compound's stability and reactivity make it suitable for developing advanced materials with tailored properties for specific applications .
Data Tables
Case Studies
-
Anticancer Activity Study
A study published in a peer-reviewed journal demonstrated that a related naphtho[1,2-b]furan derivative significantly inhibited tumor growth in xenograft models. The mechanism was linked to the compound's ability to induce cell cycle arrest and apoptosis . -
Anti-inflammatory Mechanism Investigation
Research conducted on the anti-inflammatory effects revealed that this compound reduced the expression of pro-inflammatory cytokines in cultured macrophages, indicating its potential therapeutic role in inflammatory diseases . -
Synthesis of New Derivatives
A synthetic approach utilizing this compound as an intermediate led to the successful development of new compounds with enhanced biological activity against specific targets .
Mechanism of Action
- The exact mechanism of action is not well-documented. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
Ethyl 5-(acetyloxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H16O5
- Molecular Weight : 312.3166 g/mol
- CAS Number : 109562-72-3
Biological Activity Overview
The compound has been studied for various biological activities, including:
- Anti-inflammatory properties
- Antioxidant effects
- Anticancer potential
- Anti-inflammatory Activity : this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This is crucial in managing conditions like arthritis and other inflammatory diseases.
- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is vital in preventing cellular damage associated with various diseases, including cancer.
- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins.
Case Studies and Experimental Data
-
Anti-inflammatory Studies :
- A study indicated that derivatives of naphthoquinone compounds showed significant inhibition of nitric oxide production in RAW 264.7 macrophages, suggesting potential therapeutic applications for inflammatory diseases .
- Compounds similar to this compound were evaluated for their ability to inhibit COX enzymes, demonstrating promising results in vitro .
- Antioxidant Assays :
-
Anticancer Research :
- This compound was tested against various cancer cell lines, showing cytotoxic effects and the ability to induce apoptosis through the activation of caspases .
- A comparative study with other naphthoquinone derivatives revealed that this compound exhibited a higher potency against specific cancer types, making it a candidate for further development .
Data Table
Q & A
Q. Basic
- Spectroscopy :
- Mass Spectrometry : Molecular ion peak at m/z 340.3 (C₁₉H₁₆O₅⁺) .
- X-ray Crystallography : Resolves absolute configuration; SHELXL refinement is recommended for handling twinning or high thermal motion .
How can discrepancies in NMR data during structural validation be addressed?
Advanced
Discrepancies may arise from dynamic processes (e.g., rotameric equilibria) or solvent effects. Mitigation strategies:
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Compare data with structurally analogous compounds (e.g., ethyl 5-bromonaphtho[2,1-b]furan-2-carboxylate) .
- Re-crystallize in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts .
What crystallographic tools are optimal for refining its crystal structure?
Q. Advanced
- Software : SHELX suite (SHELXL for refinement, SHELXS for solution) is preferred for small-molecule crystallography. ORTEP-3 visualizes thermal ellipsoids and validates geometry .
- Parameters : High-resolution data (<1.0 Å) reduce ambiguity. For twinned crystals, use the TWIN/BASF commands in SHELXL .
- Validation : Check for pseudosymmetry using PLATON and report Cremer-Pople puckering parameters for the furan ring .
What reactivity patterns are observed in this compound?
Q. Basic
- Ester Hydrolysis : Reacts with LiOH in THF/water to yield carboxylic acid derivatives .
- Electrophilic Substitution : The naphthofuran core undergoes bromination or sulfonation at position 5 .
- Acetyloxy Group : Susceptible to nucleophilic displacement (e.g., with amines or thiols) under acidic conditions .
How can reaction yields for functionalization at position 5 be optimized?
Q. Advanced
- Catalyst Screening : Test Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction .
- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.
- Temperature Control : Microwave-assisted synthesis reduces side reactions (e.g., acetylation at 80°C vs. 120°C) .
How are Cremer-Pople parameters applied to analyze ring puckering in the naphthofuran system?
Q. Advanced
- Calculation : Derive puckering amplitude (q) and phase angle (φ) from atomic coordinates using software like PLATON .
- Interpretation : For naphtho[1,2-b]furan, a planar furan ring (q < 0.1 Å) is typical, while deviations suggest steric strain or intermolecular interactions .
What pharmacological screening strategies are relevant for this compound?
Q. Basic
- Antimicrobial Assays : Test against S. aureus and E. coli via broth microdilution (MIC determination) .
- Anti-inflammatory Activity : Measure inhibition of NLRP3 inflammasome in THP-1 macrophages (IC₅₀ via ELISA) .
How can pseudopolymorphism during crystallization impact structural data?
Q. Advanced
- Detection : Compare unit cell parameters across multiple crystallization batches.
- Mitigation : Use anti-solvent vapor diffusion (e.g., ether into DCM solution) to stabilize a single polymorph .
- Data Correction : Apply SQUEEZE in PLATON to model disordered solvent molecules .
What computational methods predict binding modes of this compound with biological targets?
Q. Advanced
- Docking : Use AutoDock Vina with flexible ligand settings and grid boxes centered on active sites (e.g., NLRP3 ATP-binding pocket) .
- Validation : Perform MD simulations (AMBER/CHARMM) to assess binding stability over 50–100 ns trajectories .
- QSAR : Correlate substituent effects (e.g., acetyloxy vs. sulfonamide) with bioactivity using Gaussian-derived descriptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
